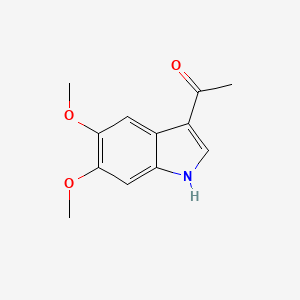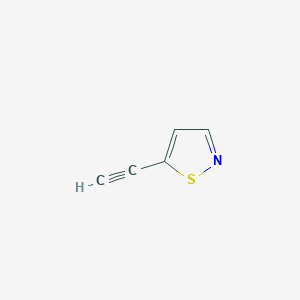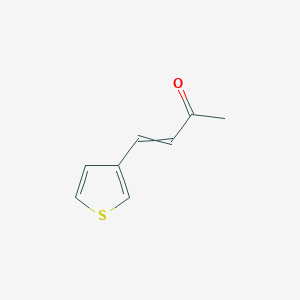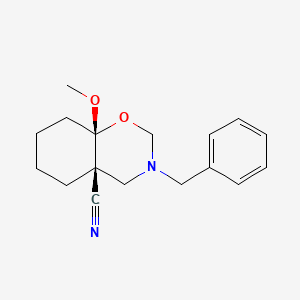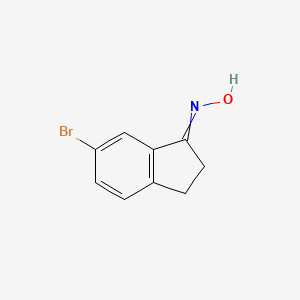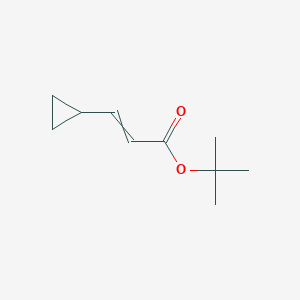
Tert-butyl 3-cyclopropylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyclopropylprop-2-enoate, also known as tert-butyl (E)-3-cyclopropylacrylate, is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cyclopropyl group attached to a prop-2-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropylprop-2-enoate typically involves the esterification of 3-cyclopropylprop-2-enoic acid with tert-butanol. One common method employs an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyclopropylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with similar reactivity but different applications.
Tert-butyl alcohol: A simple tertiary alcohol used as a solvent and intermediate in organic synthesis.
Uniqueness
Tert-butyl 3-cyclopropylprop-2-enoate is unique due to the presence of both a cyclopropyl group and a prop-2-enoate moiety, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
CHARVJRVUVPIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)
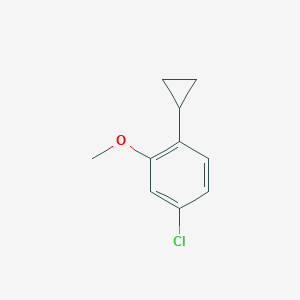
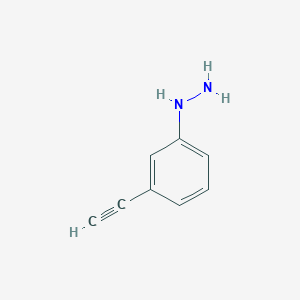
![8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
![(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11721377.png)
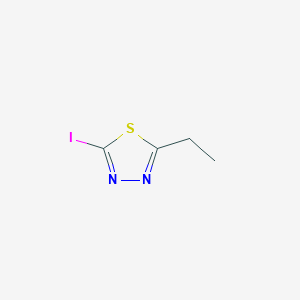
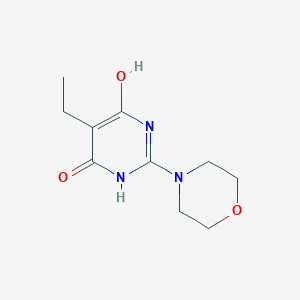
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)
